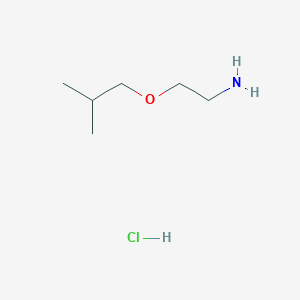
8-アミノ-5,6,7,8-テトラヒドロナフタレン-2-カルボン酸メチル
説明
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
アルカロイドの不斉合成
8-アミノ-テトラヒドロナフタレン誘導体: は、アルカロイドの不斉合成において重要な役割を果たします。 これらの誘導体は、ジヒドロイソキノリンの不斉転移水素化(ATH)における金属触媒のキラル配位子として機能し、これは生物学的に活性なアルカロイドの生成における重要な中間体です 。このプロセスは、多くの医薬品やファインケミカルに存在するエナンチオマー的に純粋なアミンを製造するために不可欠です。
キラルアミンの開発
この化合物の構造は、医薬品に不可欠なキラルアミンの開発に役立ちます。 低分子医薬品の約40〜45%にキラルアミンフラグメントが含まれており、これはその生物学的活性のための重要な構造モチーフです .
抗増殖活性
研究者たちは、ヒトTリンパ球細胞、子宮頸がん細胞、大腸腺がん細胞など、さまざまな癌細胞株に対する抗増殖活性を誘導体の試験を行ってきました 。この用途は、がん研究と新しい治療法の開発にとって重要です。
天然物類似体の合成
この化合物は、天然物や特定のアルカロイドに多く見られるインドール誘導体の合成に使用されます 。これらの誘導体は、細胞生物学において重要な役割を果たし、がんを含むさまざまな疾患の治療に応用されています。
触媒研究
この化合物の誘導体は、特に複素環化学の合成のための新しい方法の創出において、触媒研究で使用されます。 この研究は、グリーン合成有機化学と新しい触媒プロセスの開発にとって基本的なものです .
材料科学への応用
この化合物は、材料科学においても関連しており、その誘導体は特定の特性を持つ新しい材料の開発に使用できます。 科学者たちは、この化合物の構造を活用して、革新的な材料の創出における可能性を探求しています .
生化学分析
Biochemical Properties
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate for certain enzymes, leading to the formation of specific products. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s stability, reactivity, and overall function in biochemical pathways .
Cellular Effects
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in alterations in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interactions with biomolecules at the molecular level. It may bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, protein synthesis, and other cellular processes. The compound’s structure allows it to fit into the active sites of enzymes or receptors, facilitating these interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells and tissues .
Dosage Effects in Animal Models
The effects of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as promoting cell growth or differentiation. At higher doses, it may exhibit toxic or adverse effects, including cell death or tissue damage. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Transport and Distribution
The transport and distribution of Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate within cells and tissues are important for its function. The compound may interact with specific transporters or binding proteins, facilitating its movement across cell membranes and within cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall role in cellular processes .
特性
IUPAC Name |
methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)9-6-5-8-3-2-4-11(13)10(8)7-9/h5-7,11H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJXJNEAOJHBQIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CCCC2N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666525 | |
| Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501441-76-5 | |
| Record name | Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Methyl-1-(5-methyl-2-thienyl)-N-[(5-methyl-2-thienyl)methyl]methanamine hydrochloride](/img/structure/B1451517.png)


![Methyl 7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1451522.png)
![3-{[(3-Fluorobenzyl)oxy]methyl}piperidine](/img/structure/B1451523.png)
![3-[(4-Fluorobenzyl)oxy]piperidine](/img/structure/B1451524.png)




![2-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B1451531.png)
![1-[1-(3-Fluoro-phenyl)-ethyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1451533.png)

